molecular formula C8H11N3 B12950523 (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine CAS No. 911824-59-4

(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine

Cat. No.: B12950523
CAS No.: 911824-59-4
M. Wt: 149.19 g/mol
InChI Key: ABSBOMCIPXOKJL-ZCFIWIBFSA-N
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Description

®-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound with a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions are optimized to maximize yield and enantiomeric purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5,6,7,8-Tetrahydroquinoxalin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to biologically active molecules allows it to be used in the design of new drugs and probes.

Medicine

In medicinal chemistry, ®-5,6,7,8-Tetrahydroquinoxalin-5-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the tetrahydro and amine groups.

    Tetrahydroquinoxaline: A fully saturated derivative without the amine group.

    5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A similar compound with a carboxylic acid group instead of an amine.

Uniqueness

®-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its chiral nature and the presence of both the tetrahydro and amine groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

CAS No.

911824-59-4

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(5R)-5,6,7,8-tetrahydroquinoxalin-5-amine

InChI

InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m1/s1

InChI Key

ABSBOMCIPXOKJL-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](C2=NC=CN=C2C1)N

Canonical SMILES

C1CC(C2=NC=CN=C2C1)N

Origin of Product

United States

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